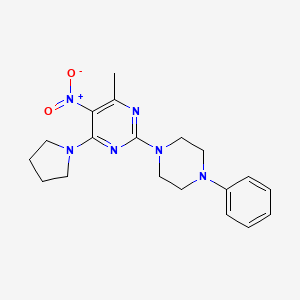![molecular formula C15H14ClN3O3S B2453323 Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 838849-65-3](/img/structure/B2453323.png)
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate, also known as CMETB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMETB is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. This compound has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, this compound has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to disrupt the bacterial cell membrane, leading to bacterial death. In addition, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize using simple and efficient methods, and it exhibits potent anti-cancer, anti-inflammatory, and antibacterial activities. However, there are also some limitations for lab experiments. This compound is a synthetic compound, and its synthesis requires the use of toxic and hazardous reagents. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its activity and selectivity towards specific targets.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate. First, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Second, the optimization of the synthesis method of this compound is needed to improve its yield and purity. Third, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Fourth, the development of analogs of this compound with improved activity and selectivity is needed. Fifth, the potential applications of this compound in agriculture, such as the development of new pesticides and herbicides, need to be explored.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound exhibits potent anti-cancer, anti-inflammatory, and antibacterial activities and has low toxicity towards normal cells. However, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets, optimize its synthesis method, evaluate its in vivo efficacy and toxicity, develop analogs with improved activity and selectivity, and explore its potential applications in agriculture.
Métodos De Síntesis
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has been synthesized using various methods, including the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is then purified using chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, this compound has been found to possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-4-6-10(7-5-9)18-13(20)12-11(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGSICUEZDJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326507 | |
| Record name | ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
838849-65-3 | |
| Record name | ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)

![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

